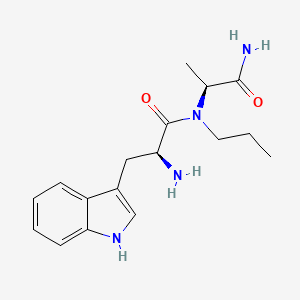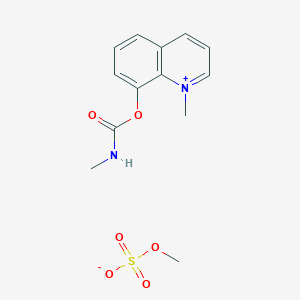![molecular formula C13H17N3O3 B12907212 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid CAS No. 89160-49-6](/img/structure/B12907212.png)
7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Applications De Recherche Scientifique
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a hypoxia inhibitor, which could be useful in cancer research.
Medicine: Explored for its anticancer properties, particularly in targeting tumor hypoxia.
Mécanisme D'action
The mechanism of action of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds also possess potent pharmacological activities, including anticancer potential.
1,3,4-Oxadiazoles: Known for their anti-inflammatory and antioxidant properties.
Uniqueness
7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid is unique due to its specific structure, which allows it to effectively inhibit HIF-1 and target hypoxic tumor cells. This makes it a promising candidate for further research and development in the field of cancer therapy.
Propriétés
Numéro CAS |
89160-49-6 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
7-(2,1,3-benzoxadiazol-4-ylamino)heptanoic acid |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)8-3-1-2-4-9-14-10-6-5-7-11-13(10)16-19-15-11/h5-7,14H,1-4,8-9H2,(H,17,18) |
Clé InChI |
QAVYIRTZHBOVNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NON=C2C(=C1)NCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)




![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)




![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)

